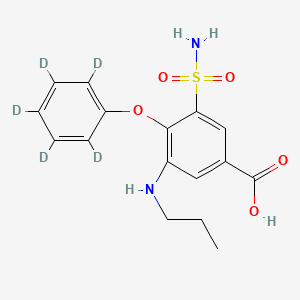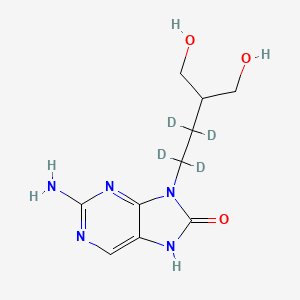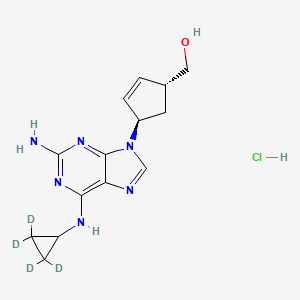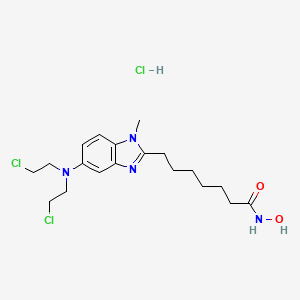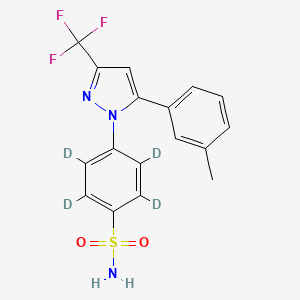
4-Desmethyl-3-methyl Celecoxib-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desmethyl-3-methyl Celecoxib-d4 is a compound with the molecular formula C17H14F3N3O2S . It is a stable isotope-labeled compound used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .
Molecular Structure Analysis
The molecular structure of 4-Desmethyl-3-methyl Celecoxib-d4 consists of 17 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure is not provided in the available resources.Scientific Research Applications
Synthesis and Diagnostic Application
4-Desmethyl-3-methyl Celecoxib-d4, as an analogue of Celecoxib, plays a pivotal role in the synthesis of labeled compounds for diagnostic applications. For instance, the synthesis of an iodine-123-labeled analogue of Celecoxib was accomplished for potential use in single photon emission computed tomography (SPECT), illustrating the compound's utility in diagnostic imaging (Kabalka, Mereddy, & Schuller, 2005). Similarly, the development of [11C]Celecoxib, a COX-2 selective inhibitor labeled with carbon-11, highlights its potential as a positron emission tomography (PET) probe for imaging COX-2 expression in vivo, demonstrating the compound's significant contribution to diagnostic research (Prabhakaran et al., 2005).
Drug Development and Therapeutic Research
The compound's structural modification to Celecoxib, a well-known COX-2 inhibitor, opens new avenues in drug development, particularly in exploring its non-COX-2 inhibitory analogues for antitumor properties. Studies have shown that analogues like dimethyl-celecoxib (DMC) retain the antiproliferative and apoptosis-inducing function without inhibiting COX-2, suggesting their potential for cancer therapy without the associated risks of COX-2 inhibition (Schönthal, 2006). This aspect is particularly significant in the context of glioma therapy, where the antitumor effects of celecoxib's analogues, independent of COX-2 inhibition, could offer new therapeutic strategies (Schönthal, 2006).
Pharmacokinetics and Drug Delivery Research
The investigation into the pharmacokinetics and drug delivery systems for Celecoxib and its analogues, including 4-Desmethyl-3-methyl Celecoxib-d4, is crucial for enhancing drug efficacy and bioavailability. Research into developing a dry elixir (DE) system for Celecoxib has shown promising results in enhancing the dissolution rate and oral bioavailability of poorly water-soluble drugs, indicating the potential for similar applications with its analogues (Cho et al., 2018). Moreover, the use of liposomes for drug delivery highlights the ongoing efforts to improve the therapeutic efficacy of Celecoxib and its derivatives through innovative delivery mechanisms (Moghimipour & Handali, 2012).
Mechanism of Action
Target of Action
The primary target of 4-Desmethyl-3-methyl Celecoxib-d4 is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever.
Mode of Action
4-Desmethyl-3-methyl Celecoxib-d4 acts as a selective inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Result of Action
The primary molecular effect of 4-Desmethyl-3-methyl Celecoxib-d4 is the inhibition of the COX-2 enzyme . This results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain at the cellular level.
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-3-2-4-12(9-11)15-10-16(17(18,19)20)22-23(15)13-5-7-14(8-6-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVPOTMPKLOUHZ-KDWZCNHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=CC(=C3)C)[2H])[2H])S(=O)(=O)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desmethyl-3-methyl Celecoxib-d4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

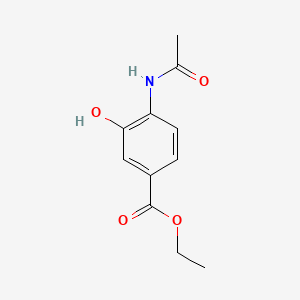
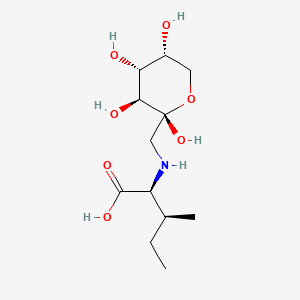

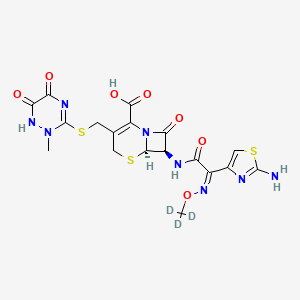
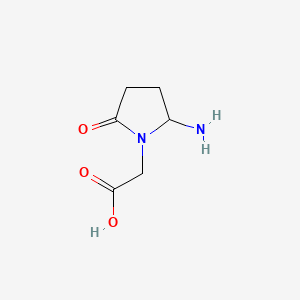
![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)

